9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid, Mixture of diastereomers
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Overview
Description
9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid, mixture of diastereomers, is a fluorinated organic compound with the molecular formula C₁₀H₁₄F₂O₂. This compound is characterized by its bicyclic structure, which includes two fluorine atoms attached to the same carbon, making it a unique and interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.3.1]nonane skeleton, which can be derived from cyclohexanone and 1,3-butadiene through a Diels-Alder reaction.
Fluorination: The introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the selective fluorination at the 9-position of the bicyclic structure.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Scientific Research Applications
Chemistry
In chemistry, 9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its stability and reactivity provide insights into enzyme interactions and metabolic pathways.
Medicine
In medicine, fluorinated compounds are often explored for their potential as pharmaceuticals. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
9-Fluorobicyclo[3.3.1]nonane-3-carboxylic acid: Similar structure but with only one fluorine atom.
Bicyclo[3.3.1]nonane-3-carboxylic acid: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
9,9-Difluorobicyclo[3.3.1]nonane: Lacks the carboxylic acid group, limiting its applications in synthesis.
Uniqueness
The presence of two fluorine atoms at the 9-position and a carboxylic acid group makes 9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid unique. This combination enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1134604-93-5 |
---|---|
Molecular Formula |
C10H14F2O2 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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